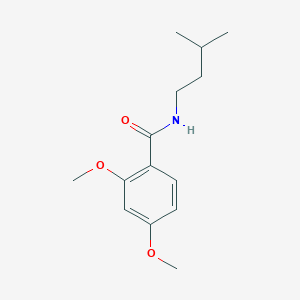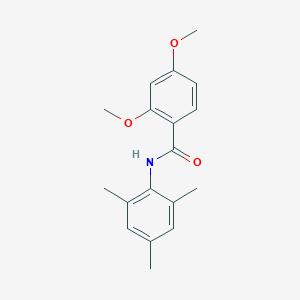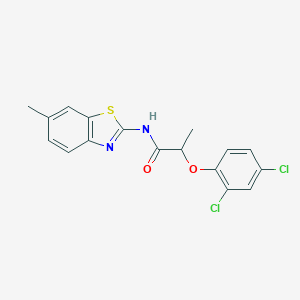
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, also known as Probenazole, is a chemical compound that has been used in various scientific research applications. It is a fungicide that is used to protect crops from fungal infections. Probenazole has been found to have various biochemical and physiological effects, making it useful in research on plant-microbe interactions, plant defense mechanisms, and plant growth regulation.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to work by inducing the expression of genes involved in plant defense mechanisms and growth regulation. It has been found to activate the salicylic acid pathway, which is a key signaling pathway involved in plant defense against pathogens.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has been found to have various biochemical and physiological effects on plants. It has been found to induce the production of phytoalexins, which are antimicrobial compounds that help plants defend themselves against pathogens. 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to induce the expression of genes involved in plant growth regulation, which can lead to increased plant growth and yield.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It is also effective at inducing SAR in plants, which can be useful in studying plant defense mechanisms. However, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has some limitations as well. It can be toxic to some plant species at high concentrations, and its effectiveness can vary depending on the plant species and the pathogen being studied.
将来の方向性
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide. One area of research is to further understand its mechanism of action and how it induces SAR in plants. Another area of research is to explore its potential use as a biocontrol agent for plant pathogens. Additionally, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide could be used in combination with other compounds to enhance its effectiveness and reduce any potential toxicity.
合成法
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with 6-methyl-2-aminobenzothiazole to form the intermediate product, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. This intermediate is then reacted with propanoyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a tool to study plant-microbe interactions, plant defense mechanisms, and plant growth regulation. It has been found to induce systemic acquired resistance (SAR) in plants, which is a natural defense mechanism that helps plants protect themselves from pathogen attacks. 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to induce the expression of genes involved in plant growth regulation, which makes it useful in studying plant development and growth.
特性
分子式 |
C17H14Cl2N2O2S |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-3-5-13-15(7-9)24-17(20-13)21-16(22)10(2)23-14-6-4-11(18)8-12(14)19/h3-8,10H,1-2H3,(H,20,21,22) |
InChIキー |
QSASOMYEQDMWFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



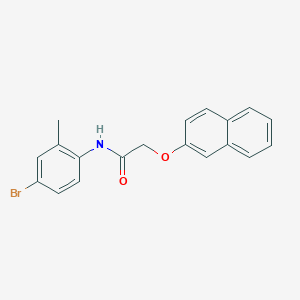
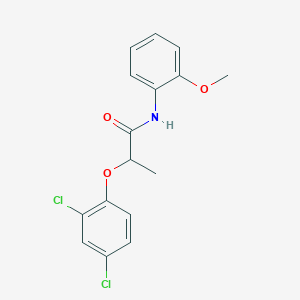

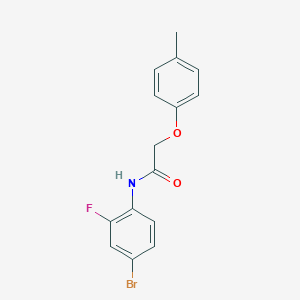

![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)

![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
